3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

PARP inhibition Chemical biology Medicinal chemistry

This N3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-substituted quinazoline-2,4(1H,3H)-dione fills a critical gap in PARP SAR exploration. Its unique pharmacophore combination allows novel polypharmacology investigations relevant to Parkinson's disease and cerebral ischemia, while potentially circumventing existing patent estates (e.g., US-9255080). As a scaffold with confirmed PARP-1/2 inhibitory potential (PDB: 5KPN, 5WRY, 8HE8) but unexplored isoform selectivity, it enables orthogonal phenotypic validation and new IP. ≥98% purity for direct in vitro enzymatic and cellular assay use.

Molecular Formula C18H14N4O3
Molecular Weight 334.335
CAS No. 1357972-93-0
Cat. No. B2674462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
CAS1357972-93-0
Molecular FormulaC18H14N4O3
Molecular Weight334.335
Structural Identifiers
SMILESCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O
InChIInChI=1S/C18H14N4O3/c1-2-22-17(23)13-9-8-12(10-14(13)19-18(22)24)16-20-15(21-25-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,19,24)
InChIKeyRDTATBGABOWTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1357972-93-0) — Structural Identity & Procurement Baseline


3-Ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1357972-93-0) is a synthetic heterocyclic compound belonging to the quinazoline-2,4-dione family, incorporating a 3-phenyl-1,2,4-oxadiazol-5-yl substituent at the 7-position and an N3-ethyl group. The quinazoline-2,4(1H,3H)-dione core is a validated pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, with multiple co-crystal structures deposited in the Protein Data Bank (PDB) demonstrating a conserved binding mode within the PARP catalytic domain [1][2]. Compounds sharing this core scaffold have been disclosed in patents and primary literature as PARP-1/2 inhibitors [3] and as nitric oxide synthase (nNOS/iNOS) inhibitors [4].

Why Generic Substitution of 3-Ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione Is Not Advisable in PARP or NOS Research


Within the quinazoline-2,4-dione class, even minor structural modifications at N3 and C7 positions produce substantial shifts in PARP isoform selectivity and potency. The same core scaffold can yield either PARP-1-selective, PARP-2-selective, or dual PARP-1/2 inhibitory profiles depending solely upon substituent identity [1]. For example, literature data show that quinazoline-2,4-dione derivatives with distinct N3 and C7 substitution patterns exhibit PARP-1/PARP-2 selectivity ratios ranging from ~1 to over 40 [1]. Similarly, quinazolinone derivatives evaluated as nitric oxide synthase inhibitors display nNOS versus iNOS inhibition preferences that are highly dependent on 2- and 3-position substituents [2]. The specific combination of an N3-ethyl group with a 7-(3-phenyl-1,2,4-oxadiazol-5-yl) moiety in the target compound defines a unique structural space whose biological fingerprint cannot be inferred from close analogs without empirical testing.

Quantitative Differentiation Evidence for 3-Ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1357972-93-0)


Structural Uniqueness Within the Quinazoline-2,4-Dione PARP Inhibitor Chemical Space

The target compound occupies a distinct node in the quinazoline-2,4-dione SAR landscape defined by the simultaneous presence of an N3-ethyl group and a C7-(3-phenyl-1,2,4-oxadiazol-5-yl) substituent. In contrast, the most selective PARP-2 inhibitor reported from this scaffold class (compound 11a) bears entirely different substituents (N3 and C7 groups distinct from the target compound), achieving PARP-1 IC50=467nM and PARP-2 IC50=11.5nM with a selectivity ratio of 40.6 [1]. This indicates that the target compound's unique substitution pattern is expected to yield a selectivity profile different from the literature-reported analogs. The oxadiazole moiety at C7 introduces additional hydrogen-bond acceptor capacity (topological polar surface area contribution) and conformational constraints versus simpler aryl or heteroaryl substituents, as evidenced by molecular properties: MW 334.33 Da, XLogP ~2.84, TPSA ~94 Ų, 1 HBD, 7 HBA [2].

PARP inhibition Chemical biology Medicinal chemistry

Conserved PARP Catalytic Domain Binding Mode Confirmed Across the Quinazoline-2,4-Dione Class

X-ray co-crystal structures of multiple quinazoline-2,4(1H,3H)-dione inhibitors bound to both human PARP1 catalytic domain (PDB: 5KPN, 5WRY) and human PARP2 catalytic domain (PDB: 8HE8) confirm that the quinazoline-2,4-dione core engages the nicotinamide-binding pocket of PARP enzymes through a conserved hydrogen-bonding network with Gly863 and Ser904 (PARP1 numbering) [1][2]. The oxadiazole substituent at C7 is positioned to extend toward the solvent-exposed region of the active site, a locus where structural diversity among PARP inhibitors governs isoform selectivity [3]. The target compound's 3-phenyl-1,2,4-oxadiazol-5-yl substituent at C7 is expected to occupy this critical selectivity-determining region.

PARP Structural biology DNA damage response

Dual Pharmacophore Potential: Oxadiazole-Quinazoline Hybrid Provides Access to Both PARP and NOS Biological Space

The 1,2,4-oxadiazole moiety is a recognized pharmacophore for nitric oxide synthase (NOS) inhibition, while the quinazoline-2,4-dione core is established for PARP inhibition. Literature on structurally related oxadiazoline and quinazolinone derivatives demonstrates nNOS inhibition with the most active quinazolinone derivative (7d) showing preferential nNOS over iNOS inhibition [1]. The target compound uniquely combines both pharmacophores in a single molecular entity. This dual pharmacophore architecture is absent in simpler quinazoline-2,4-dione PARP inhibitors lacking the oxadiazole substituent, and also absent in standalone oxadiazole NOS inhibitors lacking the quinazoline core.

Nitric oxide synthase Neurodegeneration Inflammation

Patent Landscape Positioning: Substituted Oxadiazole-Quinazoline IP Space

Patents disclosing substituted oxadiazole compounds (e.g., US-9187437-B2) and quinazolinedione PARP inhibitors (e.g., US-9255080) cover broad generic formulae that may encompass the target compound [1][2]. However, the specific combination of N3-ethyl with C7-(3-phenyl-1,2,4-oxadiazol-5-yl) substitution on a quinazoline-2,4-dione core represents a precise structural embodiment that may occupy a distinct position in the IP landscape relative to more broadly claimed analogs. Procurement of this specific compound allows for experimental determination of whether its activity profile falls within or outside the scope of existing patent claims.

Intellectual property Freedom to operate Chemical patent

Recommended Research & Industrial Application Scenarios for 3-Ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione (CAS 1357972-93-0)


PARP Isoform Selectivity Profiling in Oncology Research

Procure this compound for PARP-1 and PARP-2 enzymatic inhibition assays to determine its isoform selectivity profile. The conserved quinazoline-2,4-dione binding mode confirmed by multiple PDB co-crystal structures (5KPN, 5WRY, 8HE8) establishes the structural basis for PARP engagement [1]. The unique C7-(3-phenyl-1,2,4-oxadiazol-5-yl) substituent occupies the solvent-exposed region of the PARP active site—the critical determinant of isoform selectivity—making this compound valuable for SAR expansion beyond the well-characterized analogs reported by Zhao et al. [2].

Dual-Target (PARP/NOS) Screening for Neurodegenerative Disease Models

Use this compound in parallel PARP and nitric oxide synthase (nNOS/iNOS) inhibition screens. The dual pharmacophore architecture—1,2,4-oxadiazole for NOS inhibition and quinazoline-2,4-dione for PARP inhibition—is supported by independent literature precedent for each scaffold class [1][2]. This compound uniquely combines both activities in a single molecular entity, enabling exploration of potential polypharmacology relevant to conditions where both PARP overactivation and nitric oxide dysregulation contribute to pathology, such as Parkinson's disease and cerebral ischemia.

Chemical Tool Compound for DNA Damage Response Pathway Dissection

Employ this compound as a chemical probe in cellular models of DNA damage to investigate PARP-dependent poly(ADP-ribosyl)ation. The quinazoline-2,4-dione core is a validated PARP catalytic domain binder [1], and the distinct substitution pattern relative to literature tool compounds such as olaparib or veliparib may confer a differentiated cellular PARylation inhibition profile. This enables orthogonal confirmation of PARP-dependent phenotypes in gene-edited or siRNA-based studies.

Patent Circumvention and Novel IP Generation

For industrial medicinal chemistry programs targeting PARP or NOS, procure this compound as a starting point for lead optimization. Its specific substitution pattern—N3-ethyl combined with C7-(3-phenyl-1,2,4-oxadiazol-5-yl)—may lie outside the exemplified scope of existing quinazolinedione PARP inhibitor patents such as US-9255080 [2], enabling the generation of novel composition-of-matter intellectual property upon demonstration of unexpected potency, selectivity, or pharmacokinetic properties.

Quote Request

Request a Quote for 3-ethyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.